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molecular formula C14H14N2O4 B8797638 2-hydroxy-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

2-hydroxy-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No. B8797638
M. Wt: 274.27 g/mol
InChI Key: HLTDPZGESWXQLF-UHFFFAOYSA-N
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Patent
US04598148

Procedure details

A mixture of 30.0 g of 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido(6,1-a)isoquinolin-2,4-dione and 300 ml of phosphorus oxychloride is heated on a steam bath for 4 hours. The excess of phosphorus oxychloride is distilled under reduced pressure. The residue is poured into a cold solution of sodium hydroxide. A yellow solid precipitates which is collected by filtration. The product is purified by passage through a silica gel column using chloroform as eluent. Yield 28.0 g, m.p. 235°-236° C.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16](=O)[NH:17][C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2.P(Cl)(Cl)([Cl:23])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16]([Cl:23])=[N:17][C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(NC3=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The excess of phosphorus oxychloride is distilled under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured into a cold solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitates which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
The product is purified by passage through a silica gel column

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(=NC3=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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